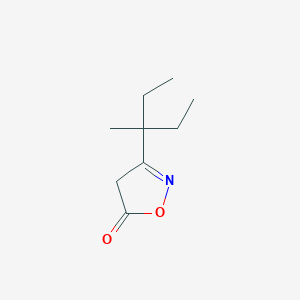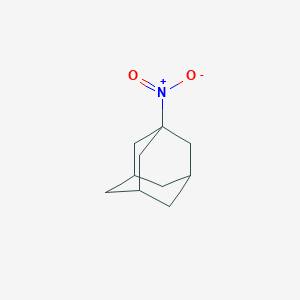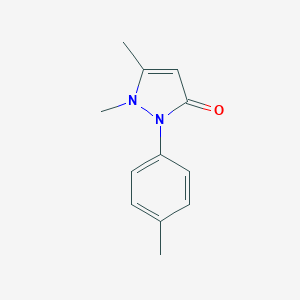
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Pentylenetetrazol (PTZ), and it belongs to the class of tetrazole compounds. PTZ has been extensively studied for its ability to induce seizures in animal models, which has led to its use as a research tool for studying epilepsy and other neurological disorders.
Scientific Research Applications
PTZ has been extensively used as a research tool for studying epilepsy and other neurological disorders. It is known to induce seizures in animal models, which has led to its use in the development of new antiepileptic drugs. PTZ has also been used to study the effects of various drugs on seizure threshold and to investigate the mechanisms underlying epileptogenesis.
Mechanism Of Action
PTZ acts as a GABA-A receptor antagonist, which leads to the inhibition of GABAergic neurotransmission. This inhibition results in the activation of excitatory neurons, leading to the induction of seizures. PTZ has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels.
Biochemical And Physiological Effects
PTZ induces seizures in animal models by increasing neuronal excitability and decreasing the seizure threshold. It has been shown to cause changes in neurotransmitter levels, including increases in glutamate and decreases in GABA. PTZ also leads to changes in the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
Advantages And Limitations For Lab Experiments
PTZ has several advantages as a research tool, including its ability to induce seizures reliably and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of human epilepsy.
Future Directions
Future research on PTZ is likely to focus on its potential as a therapeutic target for epilepsy and other neurological disorders. There is also interest in developing new PTZ-based compounds with improved efficacy and safety profiles. Other areas of research may include investigating the role of PTZ in neurodegenerative diseases and exploring its potential as a tool for studying synaptic plasticity and neuroprotection.
In conclusion, PTZ is a chemical compound with significant potential for scientific research. Its ability to induce seizures in animal models has led to its use as a research tool for studying epilepsy and other neurological disorders. Future research is likely to focus on its potential as a therapeutic target and on developing new compounds with improved efficacy and safety profiles.
Synthesis Methods
PTZ can be synthesized by reacting 3-methylpentan-3-ol with thionyl chloride to form 3-methylpentan-3-yl chloride. This intermediate is then reacted with sodium azide to form 3-methylpentan-3-yl azide, which is subsequently cyclized with carbon dioxide to form PTZ.
properties
CAS RN |
153308-34-0 |
|---|---|
Product Name |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,5-2)7-6-8(11)12-10-7/h4-6H2,1-3H3 |
InChI Key |
DEMJYGRMLPQRSJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
Canonical SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
synonyms |
5(4H)-Isoxazolone,3-(1-ethyl-1-methylpropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)



![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
